molecular formula C2H5NO B14660344 Methyl methanimidate CAS No. 37682-40-9

Methyl methanimidate

Cat. No.: B14660344
CAS No.: 37682-40-9
M. Wt: 59.07 g/mol
InChI Key: FGQSMXLNUMMHOR-UHFFFAOYSA-N
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Description

Methyl methanimidate (IUPAC name: this compound) is an organic compound belonging to the imidate ester family. It is characterized by the functional group R-O-C(=NH)-R', where R and R' are alkyl or aryl groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in constructing heterocyclic frameworks essential in pharmaceutical and material chemistry. Its reactivity stems from the electron-deficient imidate moiety, enabling nucleophilic additions and cyclocondensation reactions .

Key applications include:

  • Synthesis of pyridothienopyrimidines via condensation with hydrazine hydrate .
  • Formation of fused thieno[2,3-b]pyridines, which are precursors to bioactive molecules .
  • Crystal structure studies reveal its equatorial positioning in indole derivatives, influencing molecular packing and stability .

Properties

IUPAC Name

methyl methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-4-2-3/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSMXLNUMMHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451986
Record name Methyl methanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37682-40-9
Record name Methyl methanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methanimidate can be synthesized through several methods. One common approach involves the reaction of methylamine with formaldehyde under acidic conditions. The reaction proceeds as follows:

CH3NH2+CH2OCH3N=CH2+H2O\text{CH}_3\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N=CH}_2 + \text{H}_2\text{O} CH3​NH2​+CH2​O→CH3​N=CH2​+H2​O

Another method involves the use of methanol and ammonia in the presence of a catalyst. The reaction conditions typically require elevated temperatures and pressures to achieve a high yield.

Industrial Production Methods

Industrial production of this compound often involves the catalytic reaction of methanol and ammonia. The process is carried out in a reactor at temperatures ranging from 350 to 450°C and pressures of 10-20 atm. The catalyst used is usually a silica-alumina-based material, which helps in achieving a high conversion rate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group in methyl methanimidate undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is exploited in synthesizing heterocyclic compounds:

Reaction TypeReagents/ConditionsProductApplicationSource
Amine substitution Primary amines (e.g., methylamine) in ethanol, refluxOxazolo[5,4-d]pyrimidinesAnticancer agent synthesis
Ring closure Aqueous methylamine, 25°CSpirocyclic indole derivativesCrystal engineering

For example, reacting this compound with furfurylamine in methanol yields spirocyclic indole derivatives through intermolecular N–H···N and C–H···O hydrogen bonds, critical for stabilizing crystal lattices .

Condensation Reactions

The imine nitrogen participates in condensation with carbonyl compounds, forming Schiff bases or heterocycles:

  • With malononitrile derivatives : Forms dispiro[cyclopent-3-ene]bisoxindoles via cyclization, where the nitrile group reacts with methanol to generate this compound-containing products .

  • With triethyl orthoformate : Produces imidoester intermediates, which further react with amines to yield oxazolopyrimidines .

Hydrogen Bonding and Crystal Packing

This compound stabilizes supramolecular architectures through hydrogen bonds:

Interaction TypeBond Length (Å)Angle (°)Role in Crystal StructureSource
N–H···N 2.079132.5Consolidates 3D network
C–H···O 2.53123Links indole units

These interactions are critical in materials science for designing porous frameworks or pharmaceuticals with defined solid-state properties.

Key Structural Insights from X-ray Diffraction

The this compound unit adopts an equatorial position in spirocyclic compounds, with bond parameters:

ParameterValueSignificance
C–O bond length 1.332 ÅIndicates partial double-bond character
N–C–O angle 123.5°Reflects sp² hybridization at nitrogen

These geometric features explain its reactivity in electrophilic and nucleophilic environments .

Scientific Research Applications

Methyl methanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.

    Biology: It is studied for its potential role in biochemical pathways involving nitrogen metabolism.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl methanimidate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate imine compounds, which can further react to form a variety of products.

Comparison with Similar Compounds

Ethyl Methanimidate Hydrochloride

Structure and Properties :
Ethyl methanimidate hydrochloride (CAS 16694-46-5) is structurally analogous but substitutes the methyl group with ethyl. Its IUPAC name is ethyl methanimidate hydrochloride.

Property Methyl Methanimidate (Derivatives) Ethyl Methanimidate Hydrochloride
Molecular Formula C₃H₇NO (base structure) C₃H₈ClNO
Molecular Weight ~89.10 g/mol 109.556 g/mol
Melting Point Not explicitly reported 75°C (decomposes)
Boiling Point Not explicitly reported 31.7°C at 760 mmHg
Applications Heterocyclic synthesis Organic building blocks, amidates

Key Differences :

  • The ethyl group increases molecular weight and alters physical properties (e.g., higher boiling point in ethyl derivatives).
  • Ethyl methanimidate hydrochloride’s hydrochloride form enhances solubility in polar solvents, making it preferable in acid-mediated reactions .

Molsidomine

Structure and Properties: Molsidomine (1-ethoxy-N-(3-morpholino-5-oxadiazol-3-iumyl)methanimidate) is a nitric oxide (NO) donor drug containing a methanimidate group.

Property This compound Molsidomine
Molecular Formula C₃H₇NO C₉H₁₄N₄O₄
Function Synthetic intermediate Pharmacological agent (NO donor)
Applications Organic synthesis Treatment of angina, cardiac studies

Key Differences :

  • Molsidomine’s complex structure (morpholino and oxadiazolium groups) enables NO release, unlike simpler methanimidates.
  • The methanimidate group in molsidomine is critical for metabolic activation, highlighting the role of substituents in bioactivity .

Methyl N-(Cyanomethyl)methanimidate

Structure and Properties: This derivative (CAS 88945-41-9) introduces a cyanomethyl group, enhancing electrophilicity.

Property This compound Methyl N-(Cyanomethyl)methanimidate
Purity Not specified 95% (commercial grade)
Applications Lab-scale synthesis Custom pharmaceutical intermediates

Key Differences :

  • The cyanomethyl group increases reactivity toward nucleophiles, expanding utility in multi-step syntheses .

Structural and Crystallographic Comparisons

This compound units in crystal structures (e.g., indole derivatives) adopt equatorial positions, optimizing hydrogen bonding (N–H···O/N) and stabilizing 3D networks .

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